Metallibure

准备方法

甲硫咪唑通过一系列涉及硫脲衍生物的化学反应合成。 合成路线通常涉及 1-甲基烯丙基异硫氰酸酯与甲基肼反应,生成所需产物 . 反应条件包括保持受控的温度和 pH 值,以确保甲硫咪唑的形成。 工业生产方法涉及以适当的安全和质量控制措施扩大这种合成路线 .

化学反应分析

甲硫咪唑会发生各种化学反应,包括:

氧化: 甲硫咪唑在特定条件下可以氧化成亚砜和砜。

还原: 还原反应可以将甲硫咪唑转化为其相应的硫醇衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和氯等卤化剂 . 这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Veterinary Applications

Estrus Synchronization:

Metallibure has been used effectively in veterinary practices to synchronize estrus in livestock, particularly in cattle and pigs. By administering this compound, veterinarians can control the timing of estrus cycles, facilitating breeding management and improving reproductive efficiency.

Case Study: Cattle Management

A study involving cattle demonstrated that administration of this compound led to synchronized estrus cycles, which significantly improved the timing of artificial insemination. This practice enhances the likelihood of successful breeding outcomes .

Human Medical Research

While this compound was primarily developed for veterinary use, its effects on human endocrinology have been studied. Research indicates that it may have similar endocrinological effects in women, particularly concerning menstrual cycle regulation and potential applications in fertility treatments.

Endocrinological Studies:

Studies have examined the impact of this compound on hormonal levels in women, suggesting its potential as a therapeutic agent for conditions related to hormonal imbalances . However, due to its side effects and safety profile, further research is needed before it can be considered for clinical use.

Safety and Toxicity Concerns

Despite its applications, this compound has been associated with several adverse effects. Clinical trials revealed side effects such as appetite loss, nausea, vomiting, lethargy, and drowsiness. Animal studies indicated a risk of cataract development, leading to its withdrawal from the market in the United States and Europe .

Summary of Findings

作用机制

甲硫咪唑通过抑制垂体促性腺激素的分泌来发挥其作用。 它似乎直接作用于垂体和/或下丘脑,抑制调节生殖功能的激素的释放 . 甲硫咪唑还会影响孕酮的生物合成或分泌,进一步影响生殖过程 . 甲硫咪唑作用中涉及的精确分子靶标和途径仍在研究中 .

相似化合物的比较

甲硫咪唑在其非甾体类抗促性腺特性方面是独一无二的。 类似的化合物包括:

双氟拉诺尔: 另一种非甾体类抗促性腺激素,对促性腺激素分泌有类似的影响.

帕罗西丙酮: 一种在研究中使用的具有抗促性腺特性的化合物.

四硅烷: 另一种具有类似内分泌作用的化合物.

生物活性

Metallibure, also known as methallibure or methallibur, is a nonsteroidal antigonadotropin medication that was initially introduced for use in veterinary medicine to synchronize estrus in animals. Despite its intended applications, the compound has faced significant scrutiny and regulatory challenges due to its biological activity and associated toxicological effects.

The precise mechanism through which this compound operates is not fully understood. However, it is believed to act on the pituitary gland and/or hypothalamus to suppress gonadotropin secretion, which is crucial for reproductive hormone regulation. Additionally, this compound has been characterized as an antiprogestogen, potentially inhibiting the biosynthesis or secretion of progesterone, thereby affecting reproductive processes in both animals and humans .

Antigonadotropic Effects

This compound's primary biological activity lies in its ability to suppress gonadotropin levels, which can lead to altered reproductive cycles. This effect has been documented in various studies where this compound was administered to different animal models. The following table summarizes some key findings regarding its biological effects:

Side Effects and Toxicity

Despite its intended use, this compound has been linked to several adverse effects, including:

- Cataract Development: Animal toxicity studies indicated that administration of this compound led to cataract formation, prompting the termination of its clinical development .

- Gastrointestinal Disturbances: Common side effects reported include nausea, vomiting, and appetite loss.

- Lethargy and Drowsiness: These symptoms have been noted in various studies involving different species .

Case Studies

-

Veterinary Use in Cattle:

A study examined the efficacy of this compound in synchronizing estrus among cattle. While the compound successfully induced estrus, it also resulted in significant side effects such as reduced appetite and lethargy in treated animals . -

Toxicological Assessment:

Research involving minipigs highlighted the compound's potential for inducing adverse reactions that were not predicted from preclinical studies. This raises concerns about the translational power of animal models when assessing drug safety .

属性

IUPAC Name |

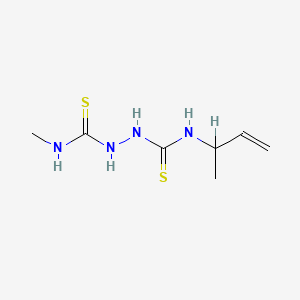

1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFFKDRVHZIQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)NC(=S)NNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862475 | |

| Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-93-2 | |

| Record name | N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallibure [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metallibure | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metallibure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLIBURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBU5XJ97C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methallibure exert its anti-gonadotropic effects?

A1: Methallibure primarily acts by interfering with the hypothalamic-pituitary-gonadal (HPG) axis. [, , , , ] It is suggested to inhibit the synthesis and/or release of gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, , , , , ] This inhibition disrupts the hormonal cascade responsible for regulating gonadal function, leading to a range of downstream effects on reproductive processes.

Q2: Can you elaborate on the downstream effects of Methallibure on the reproductive system?

A2: Methallibure administration has been shown to induce several changes in the reproductive system of various species, including:

- Suppression of Gonadotropin Secretion: Methallibure consistently reduces pituitary and serum levels of LH and FSH. [, , , , , ]

- Inhibition of Spermatogenesis: In males, Methallibure treatment leads to testicular atrophy, reduced sperm count, and disrupted spermatogenesis. [, , , , , , ]

- Disruption of Folliculogenesis and Ovulation: In females, Methallibure disrupts follicular development, inhibits ovulation, and can lead to ovarian atrophy. [, , , , , , , , ]

- Alterations in Accessory Sex Organs: Methallibure can cause regressive changes in accessory sex organs, such as the seminal vesicles, epididymis, and uterus, due to the reduced levels of circulating gonadal hormones. [, , ]

Q3: Does Methallibure have any direct effects on the gonads, or is its action solely mediated through the pituitary gland?

A3: While Methallibure's primary mechanism involves suppressing gonadotropin release from the pituitary, research suggests that it might also have direct effects on the gonads. [, ] Studies have reported alterations in testicular cholesterol levels and enzyme activity even when administered with exogenous gonadotropins, indicating a possible direct influence on gonadal steroidogenesis. [, ]

Q4: Does Methallibure affect other endocrine systems besides the HPG axis?

A4: Yes, research indicates that Methallibure can influence other endocrine systems, although its effects on the HPG axis are most prominent. Studies have reported that Methallibure can:

- Impact Thyroid Function: Some studies suggest that Methallibure possesses antithyroid properties, leading to histological changes in the thyroid gland and potentially influencing thyroid hormone production. [, , , ]

- Influence Prolactin Secretion: Findings on Methallibure's effect on prolactin are mixed, with some studies showing an increase in prolactin levels and others showing no significant effect. [, ]

Q5: What is the molecular formula and weight of Methallibure?

A5: The molecular formula of Methallibure is C9H18N6S2, and its molecular weight is 274.42 g/mol.

Q6: Is there any spectroscopic data available for Methallibure?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical techniques have been employed to quantify and monitor Methallibure. [, ] These methods typically involve chromatographic separation coupled with spectrophotometric detection. [, ]

Q7: What are the main applications of Methallibure?

A7: Due to its potent anti-gonadotropic effects, Methallibure has primarily been investigated for its potential applications in:

- Animal Husbandry: Methallibure was explored as a tool for synchronizing estrus in pigs to improve breeding management. [, ]

- Endocrine Research: Methallibure has been widely used as a research tool to induce chemical hypogonadism in various animal models. [, , , , , , , , , ] This allows researchers to study the role of gonadotropins and gonadal hormones in various physiological processes.

Q8: Are there any specific considerations regarding the handling and administration of Methallibure?

A8: Given its potent biological activity and potential for side effects, careful handling and administration of Methallibure are crucial. While specific SHE regulations are not detailed in the provided research, it is essential to follow standard laboratory safety procedures, use appropriate personal protective equipment, and adhere to guidelines for handling and disposal of hazardous substances.

Q9: Are there any known long-term effects or toxicity concerns associated with Methallibure?

A9: Although the provided research focuses primarily on short-term studies, some long-term effects and toxicity concerns have been noted:

- Appetite Suppression and Growth Inhibition: Methallibure has been associated with reduced food intake and consequent weight loss in some animal studies. [, , ]

- Gastrointestinal Side Effects: High doses of Methallibure have been reported to cause vomiting and bloody diarrhea in dogs. []

- Potential for Teratogenicity: Administration of Methallibure during gestation has been linked to deformities in piglets. []

Q10: What are the limitations of using Methallibure as a research tool?

A10: While Methallibure has been valuable in endocrine research, some limitations should be considered:

- Lack of Specificity: Its effects are not limited to gonadotropins and may impact other endocrine systems, potentially confounding experimental results. [, , , , , , ]

- Potential for Toxicity: Methallibure's side effects, particularly at high doses or with prolonged administration, can raise ethical concerns and limit its use in certain experimental settings. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。